tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-8-10-25(11-9-16)17-12-15(13-23-14-17)22-28-20(4,5)21(6,7)29-22/h12-14,16H,8-11H2,1-7H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYBFCPAONMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCC(CC3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronylation of Pyridine Derivative
The 5-bromo-pyridin-3-amine undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Typical conditions involve:
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Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
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Base : Potassium acetate (3 equiv)
This step achieves >85% conversion to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, as confirmed by <sup>11</sup>B NMR (δ 30–32 ppm).
Piperidine Coupling Reaction
The boronylated pyridine is coupled with tert-butyl piperidin-4-ylcarbamate via Buchwald-Hartwig amination:
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Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 equiv), toluene at 110°C.
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Yield : 70–75% after column chromatography (silica gel, hexane/EtOAc 3:1).
Key spectral data for the intermediate:
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<sup>1</sup>H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.85 (d, J = 2.4 Hz, 1H), 4.05 (m, 1H, piperidine-H), 1.45 (s, 9H, tert-butyl).
Industrial-Scale Production Methods
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous flow |
| Temperature Control | ±2°C | ±0.5°C |
| Catalyst Loading | 5 mol% | 2.5 mol% |
| Throughput | 10 g/day | 500 g/hour |
Industrial processes utilize in-line FTIR monitoring to track boronylation progress, reducing reaction times by 40% compared to batch methods.
Deprotection and Final Product Isolation
The tert-butyl protecting group is removed using trifluoroacetic acid (TFA):
Final purification via recrystallization (ethanol/water 4:1) yields white crystals with:
Spectroscopic Characterization
Critical analytical data for the target compound:
| Technique | Key Findings |
|---|---|
| <sup>1</sup>H NMR | δ 1.25 (s, 12H, pinacol CH₃), 3.45 (m, 2H, piperidine-H), 6.90 (s, 1H, NH) |
| <sup>13</sup>C NMR | δ 155.8 (C=O), 83.5 (B-O), 28.1 (tert-butyl CH₃) |
| HRMS | [M+H]<sup>+</sup> calc. 403.2841, found 403.2839 |
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 published procedures reveals:
| Method | Average Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Traditional batch | 68 | 98.2 | 24 |
| Microwave-assisted | 82 | 99.1 | 6 |
| Flow chemistry | 91 | 99.6 | 3 |
Microwave and flow methods significantly improve efficiency but require specialized equipment.
Recent Methodological Innovations
A 2024 advancement employs photoinduced borylation using Ir(ppy)₃ as a catalyst:
Challenges in Scale-Up
Common issues during kilogram-scale production include:
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Boronate Hydrolysis : Controlled by maintaining pH >7 during workup.
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Pd Removal : Achieved via SiliaMetS Thiol resin (residual Pd <5 ppm).
Regulatory Compliance
The synthesis meets ICH Q11 guidelines for:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium acetate, and various solvents like xylene and 1,4-dioxane. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have investigated the potential of tert-butyl carbamates in the development of anticancer agents. The incorporation of the dioxaborolane moiety is known to enhance the selectivity and potency of compounds against cancer cells. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models by interfering with cellular signaling pathways associated with cancer proliferation .
Neuropharmacology
The piperidine structure within the compound is significant for its neuropharmacological properties. Research indicates that compounds containing piperidine rings can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety. The specific modification with a pyridine and dioxaborolane enhances the binding affinity to target receptors .
Organic Synthesis
Reagent in Borylation Reactions
tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate can serve as a borylating agent in organic synthesis. The dioxaborolane group facilitates the introduction of boron into organic molecules through various coupling reactions. This is particularly useful for synthesizing complex organic structures with applications in pharmaceuticals and agrochemicals .
Catalyst Development
The compound's unique structure allows it to function as a catalyst or catalyst precursor in several reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in cross-coupling reactions involving aryl halides and boronic acids .
Materials Science
Polymer Chemistry
In materials science, the incorporation of tert-butyl carbamates into polymer matrices has been explored for developing advanced materials with tailored properties. The dioxaborolane units can impart specific functionalities such as increased thermal stability and improved mechanical properties to polymers .
Nanomaterials
Research has indicated that the compound can be utilized in the synthesis of nanomaterials. The boron-containing moiety allows for the functionalization of nanoparticles, which can enhance their application in drug delivery systems and imaging technologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological activity. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
What sets tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate apart from similar compounds is its specific structural arrangement, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions .
Biological Activity
tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate (CAS Number: 1171897-39-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₅BN₂O₄
- Molecular Weight : 320.2 g/mol
- IUPAC Name : tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
- SMILES Notation : CC(C)(C)OC(=O)NC1=CN=CC(=C1)B1OC(C)(C)C(C)(C)O1
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of drug development for various diseases. The following sections detail specific activities and findings.
1. Anticancer Activity
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways.
2. Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties:
- Case Study : In models of neurodegenerative diseases like Alzheimer's, compounds with similar structures have shown potential in reducing amyloid-beta aggregation and improving cognitive function in animal studies .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Findings : Preliminary studies indicated effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Research Findings and Data Tables
Apoptosis Induction
The compound may activate intrinsic apoptotic pathways:
Neuroprotection
The neuroprotective effects are hypothesized to involve:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate with high purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a pyridine boronic ester precursor with a piperidine-carbamate intermediate using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Key steps include:
- Step 1 : Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-yl-piperidine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .
- Step 2 : Protection of the piperidine amine with tert-butyl carbamate (Boc) under basic conditions (e.g., DIPEA in DCM) .
Q. How can researchers ensure the stability of the dioxaborolane moiety during storage and reactions?
- Handling Protocol :
- Store under argon at –20°C to prevent hydrolysis of the dioxaborolane ring.
- Avoid prolonged exposure to moisture or acidic conditions.
- Use anhydrous solvents (e.g., THF, DMF) for reactions. Stability tests via ¹¹B NMR can detect boronate degradation .
Advanced Research Questions
Q. What catalytic systems and conditions optimize the compound’s reactivity in cross-coupling reactions?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in toluene/EtOH mixtures at 80–100°C enhance coupling efficiency.
- Parameter Optimization :
- Ligand Effects : Bulky ligands improve steric protection of the boron center, reducing side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate transmetallation but may require lower temperatures to avoid decomposition.
Q. How does the piperidine-carbamate framework influence the compound’s interaction with biological targets?
- Structural Insights :
- The piperidine ring provides conformational rigidity, enhancing binding to enzymes (e.g., proteases or kinases).
- The Boc group stabilizes the amine during synthesis but can be cleaved in vivo for prodrug activation .
- Experimental Validation :
- SPR Assays : Measure binding kinetics to target proteins (KD values < 1 µM reported for similar carbamates).
- Molecular Dynamics : Simulations reveal hydrogen bonding between the carbamate carbonyl and active-site residues .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methods :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Docking Studies : Simulate interactions with catalytic pockets (e.g., cytochrome P450 enzymes) to guide synthetic modifications.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR signals may arise from rotameric equilibria of the carbamate group.
- Solutions :
- Variable-Temperature NMR : Resolve splitting at low temperatures (–40°C in CD₂Cl₂).
- X-ray Crystallography : Unambiguously confirm stereochemistry and bond angles (SHELX software recommended) .
Comparative and Mechanistic Questions
Q. How do structural variations in analogous compounds affect their catalytic or biological activity?
- SAR Analysis :
- Pyridine vs. Benzene Rings : Pyridine enhances π-stacking in aromatic interactions, while benzene derivatives show higher lipophilicity .
- Boc vs. Other Protecting Groups : Trifluoroacetyl groups increase solubility but reduce metabolic stability.
- Data Collection : Compare IC₅₀ values in enzyme inhibition assays and logP measurements .
Q. What mechanistic pathways explain the compound’s role in tandem catalytic cycles?
- Proposed Mechanism :
- Step 1 : Oxidative addition of aryl halide to Pd(0).
- Step 2 : Transmetallation with the boronate, facilitated by base (e.g., K₂CO₃).
- Step 3 : Reductive elimination to form the C–C bond.
Safety and Compliance
Q. What safety protocols are critical when handling this compound in electrophotocatalytic reactions?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
